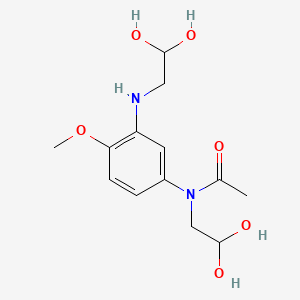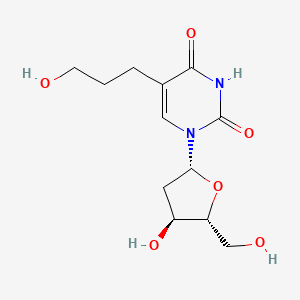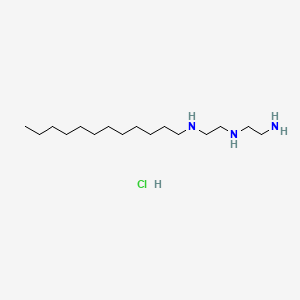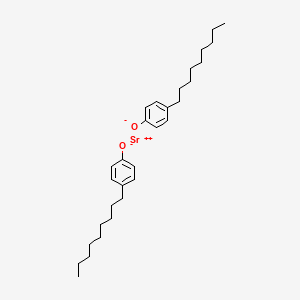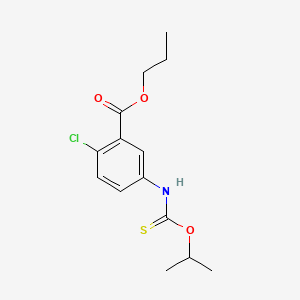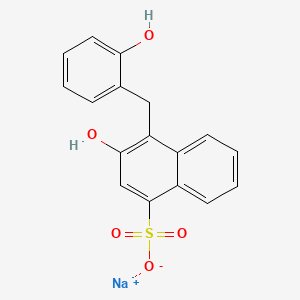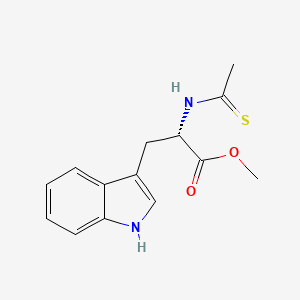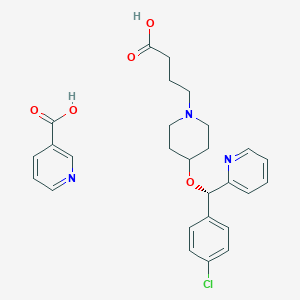
Bepotastine nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bepotastine nicotinate is a second-generation antihistamine used primarily for the treatment of allergic rhinitis, urticaria, and pruritus. It is a selective antagonist of the histamine 1 receptor and is known for its non-sedating properties. This compound is available in both oral and ophthalmic formulations, making it versatile for treating various allergic conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bepotastine nicotinate involves several key steps. One of the primary intermediates is (S)-4-chlorophenylpyridylmethanol. This intermediate is synthesized using a biocatalytic approach with engineered alcohol dehydrogenase, which has been optimized for high activity and selectivity . The reaction conditions include specific pH, temperature, buffer, and metal ions to achieve high enantiomeric excess and yield.
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts and chemical synthesis. The process is designed to be efficient and scalable, with high space-time yields. The use of engineered enzymes allows for the production of key intermediates with high purity and yield, making the process suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
Bepotastine nicotinate undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of alcohol groups to ketones or aldehydes.
Reduction: Involves the conversion of ketones or aldehydes to alcohols.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which are used in further synthesis or as active pharmaceutical ingredients.
Wissenschaftliche Forschungsanwendungen
Bepotastine nicotinate has several scientific research applications, including:
Chemistry: Used as a model compound for studying selective histamine 1 receptor antagonists.
Biology: Used in research on allergic reactions and inflammation.
Medicine: Used in clinical studies for the treatment of allergic rhinitis, urticaria, and pruritus.
Industry: Used in the development of new antihistamine formulations and delivery systems.
Wirkmechanismus
Bepotastine nicotinate exerts its effects by selectively antagonizing the histamine 1 receptor. This prevents the binding of histamine, a key mediator of allergic reactions, to its receptor, thereby inhibiting the release of inflammatory mediators such as leukotrienes and cytokines. The compound also stabilizes mast cells, preventing their degranulation and subsequent release of histamine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar non-sedating properties.
Loratadine: Known for its long-lasting effects and minimal sedation.
Fexofenadine: A non-sedating antihistamine with a high safety profile.
Uniqueness
Bepotastine nicotinate is unique due to its dual formulation availability (oral and ophthalmic), making it versatile for treating both systemic and localized allergic conditions. Additionally, its high selectivity for the histamine 1 receptor and minimal interaction with other receptors contribute to its favorable safety and efficacy profile .
Eigenschaften
CAS-Nummer |
1206695-39-7 |
|---|---|
Molekularformel |
C27H30ClN3O5 |
Molekulargewicht |
512.0 g/mol |
IUPAC-Name |
4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C21H25ClN2O3.C6H5NO2/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;8-6(9)5-2-1-3-7-4-5/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-4H,(H,8,9)/t21-;/m0./s1 |
InChI-Schlüssel |
KMLYDGIAPQGTQZ-BOXHHOBZSA-N |
Isomerische SMILES |
C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC(=CN=C1)C(=O)O |
Kanonische SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC(=CN=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




